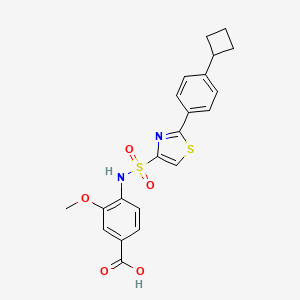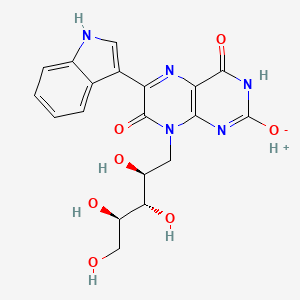
Herbicide safener-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Herbicide safeners are agrochemicals designed to protect crop plants from herbicide injury without compromising the herbicidal efficacy on target weed species . Herbicide safener-2 is one such compound that selectively enhances the tolerance of crops to herbicides, ensuring effective weed control while minimizing crop damage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of herbicide safener-2 involves a series of chemical reactions. One common method includes the reaction of 1-diphenylethylene with chloro glyoxylic acid oxime ethyl esters in the presence of methylene dichloride and sodium bicarbonate. The reaction mixture is refluxed at 45-48°C for several hours, followed by acidification with dilute hydrochloric acid to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Análisis De Reacciones Químicas
Types of Reactions: Herbicide safener-2 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Herbicide safener-2 has a wide range of applications in scientific research:
Mecanismo De Acción
Herbicide safener-2 exerts its effects by enhancing the expression of protective enzymes in crop plants. These enzymes, such as glutathione S-transferases and cytochrome P450 monooxygenases, play a crucial role in metabolizing and detoxifying herbicides. The safener activates specific gene expression pathways, leading to increased enzyme activity and reduced herbicide toxicity .
Comparación Con Compuestos Similares
Herbicide safener-2 is unique in its ability to selectively protect crops without affecting weed control. Similar compounds include:
Dichlormid: Used in maize to protect against thiocarbamate herbicides.
Benoxacor: Applied in maize for protection against chloroacetanilide herbicides.
Isoxadifen-ethyl: Protects cereal crops from sulfonylurea herbicides.
Compared to these compounds, this compound offers distinct advantages in terms of its broad-spectrum protection and effectiveness under various agricultural conditions .
Propiedades
Fórmula molecular |
C16H13N7O2 |
|---|---|
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
3-methyl-5-phenyl-N'-(7H-purin-6-yl)-1,2-oxazole-4-carbohydrazide |
InChI |
InChI=1S/C16H13N7O2/c1-9-11(13(25-23-9)10-5-3-2-4-6-10)16(24)22-21-15-12-14(18-7-17-12)19-8-20-15/h2-8H,1H3,(H,22,24)(H2,17,18,19,20,21) |
Clave InChI |
IRVTYNBSIXFQPQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NOC(=C1C(=O)NNC2=NC=NC3=C2NC=N3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-1-[(E)-4-[2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-5-[2-[2-[2-[2-[3-[[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]-7-methoxybenzimidazol-1-yl]but-2-enyl]-7-(3-morpholin-4-ylpropoxy)benzimidazole-5-carboxamide](/img/structure/B12382066.png)
![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4-dihydroxy-5-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B12382068.png)

![Exatecan-amide-bicyclo[1.1.1]pentan-1-ylmethanol](/img/structure/B12382076.png)

![(2S)-1-[4-[4-(3-chloro-2-fluoroanilino)-6-hydroxyquinazolin-7-yl]oxypiperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B12382105.png)




![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

